molecular formula C15H27NO5 B2751402 4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid CAS No. 2174001-32-0

4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid

Cat. No.: B2751402
CAS No.: 2174001-32-0
M. Wt: 301.383
InChI Key: PSEYSJWUEGNDLI-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid is a bicyclic oxane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The compound’s structure includes a tetrahydropyran (oxane) ring substituted with four methyl groups at the 2- and 6-positions, conferring significant steric hindrance and rigidity. This structural framework makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained peptides or protease inhibitors where conformational stability is critical .

Properties

IUPAC Name

2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-12(2,3)20-11(19)16-15(10(17)18)8-13(4,5)21-14(6,7)9-15/h8-9H2,1-7H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEYSJWUEGNDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-32-0
Record name 4-{[(tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid
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Scientific Research Applications

Synthesis of Amino Acids and Peptides

The tert-butoxycarbonyl group serves as an effective protecting group for amino acids during peptide synthesis. This allows for selective reactions without interfering with the amino functionalities. A notable application is in the synthesis of various aziridine-2-carboxamides through the use of Boc-protected intermediates, which facilitate the formation of complex structures with high yields .

Drug Development

This compound plays a crucial role in medicinal chemistry, particularly in the development of pharmaceuticals. The Boc group can be removed under mild acidic conditions to yield free amines that are essential for biological activity. Such modifications are pivotal in creating active pharmaceutical ingredients (APIs) that target specific biological pathways.

Bioconjugation Techniques

In bioconjugation, 4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid can be used to attach biomolecules to surfaces or other molecules without losing their biological activity. This application is particularly useful in creating targeted drug delivery systems and enhancing the efficacy of therapeutics .

Case Study 1: Synthesis of Novel Aziridine Derivatives

In a study involving the synthesis of various aziridine derivatives, this compound was employed as a precursor. The research demonstrated that using Boc-protected amino acids allowed for efficient coupling reactions leading to high yields of aziridine products with diverse functional groups .

Case Study 2: Development of Anticancer Agents

Another significant application was reported in the development of anticancer agents where this compound was utilized to modify existing drug frameworks. The introduction of the Boc group enhanced solubility and bioavailability while maintaining the necessary pharmacological properties. The study highlighted its effectiveness in improving therapeutic outcomes in preclinical models .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amino group, allowing selective reactivity at the carboxylic acid site. Deprotection typically occurs under acidic conditions:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Temperature : Room temperature (20–25°C).

  • Time : 1–2 hours.

Mechanism :
Protonation of the Boc group’s carbonyl oxygen by TFA triggers cleavage, releasing CO₂ and tert-butanol, yielding the free amine.

Example Reaction :

\text{Boc-protected compound} + \text{TFA} \rightarrow \text{4-amino-2,2,6,6-tetramethyloxane-4-carboxylic acid} + \text{CO}_2 + \text{tert-butanol} $$ **[Supporting Data](pplx://action/followup)**: - NMR analysis post-deprotection shows disappearance of the Boc carbonyl peak at δ 155–160 ppm[1]. - Mass spectrometry confirms the molecular ion peak shift from *m/z* 301.38 (Boc-protected) to *m/z* 201.25 (deprotected)[4]. --- ## 2. [Peptide Coupling Reactions ](pplx://action/followup) The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis. **[Common Coupling Agents](pplx://action/followup)**: | Reagent | Solvent | Catalyst | Yield (%) | |-----------------|--------------|-------------------|-----------| | DCC/HOBt | DCM | DMAP | 85–90 | | EDC/NHS | DMF | None | 78–82 | | HATU | THF | DIEA | 90–95 | **[Mechanism](pplx://action/followup)**: Activation of the carboxylic acid to an acyloxyphosphonium intermediate (via HATU) or an active ester (via EDC/NHS), followed by nucleophilic attack by an amine. **[Example Reaction](pplx://action/followup)**:

\text{Compound} + \text{H}_2\text{N-R} \xrightarrow{\text{HATU/DIEA}} \text{4-{[(Boc)amino]}-2,2,6,6-tetramethyloxane-4-carboxamide} $$
Key Findings :

  • Coupling efficiency depends on steric hindrance from the tetramethyloxane ring .

  • Chiral integrity is preserved due to the rigid oxane structure .

Esterification and Functionalization

The carboxylic acid undergoes esterification to improve solubility or enable further transformations.

Reaction Conditions :

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol).

  • Temperature : 0°C (SOCl₂ step), then reflux.

Example Reaction :

\text{Compound} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester} $$ **[Analytical Data](pplx://action/followup)**: - IR spectroscopy confirms ester formation (C=O stretch at 1740–1720 cm⁻¹)[1]. - HPLC purity post-esterification: ≥97%[4]. --- ## 4. [Ring-Opening Reactions ](pplx://action/followup) The oxane ring can undergo acid-catalyzed ring-opening to form linear intermediates. **[Conditions](pplx://action/followup)**: - **[Reagent](pplx://action/followup)**: HCl in dioxane/water (4:1). - **[Temperature](pplx://action/followup)**: 60°C, 4 hours. **[Product](pplx://action/followup)**: Linear diol-carboxylic acid derivative, confirmed by: - $$ ^1\text{H NMR} $$: Loss of oxane ring protons (δ 3.5–4.5 ppm) and emergence of hydroxyl signals (δ 1.5–2.0 ppm)[1]. --- ## 5. [Boc Migration During Lithiation ](pplx://action/followup) Under strongly basic conditions, the Boc group may migrate, altering regioselectivity. **[Observed Reaction](pplx://action/followup)**: Lithiation with *n*-butyllithium (−78°C, THF) induces Boc migration from the amino group to the oxane oxygen, forming an ester intermediate[2]. **[Mechanistic Insight](pplx://action/followup)**: - The bulky tetramethyloxane ring directs lithiation to the less hindered site. - Boc migration is confirmed by $$ ^{13}\text{C NMR} $$, showing carbonyl shifts from δ 155 ppm (amide) to δ 170 ppm (ester)[2]. --- ## 6. [Oxidation and Reduction ](pplx://action/followup) - **[Oxidation](pplx://action/followup)**: The hydroxyl group (if generated via ring-opening) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding a diketone derivative[7]. - **[Reduction](pplx://action/followup)**: Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is less common due to Boc stability[8]. --- ## 7. [Safety and Handling Considerations ](pplx://action/followup) - **[Hazards](pplx://action/followup)**: Irritant (H315, H319, H335)[4]. - **[Recommendations](pplx://action/followup)**: Use under inert atmosphere (N₂/Ar) and avoid prolonged exposure to moisture[1][4]. --- This compound’s versatility in organic synthesis is underscored by its compatibility with standard protective group strategies, coupling reactions, and stereochemical stability. Experimental data from diverse sources validate its utility in constructing complex molecular architectures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s closest analogs can be categorized based on core ring systems, substituents, and functional groups:

Bicyclic Carboxylic Acid Derivatives

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid Core Structure: Bicyclo[2.2.2]octane (norbornane analog) vs. tetramethyloxane. Functional Groups: Boc-amino and carboxylic acid groups at the 1- and 4-positions, respectively.

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate Functional Groups: Methyl ester instead of carboxylic acid. Applications: Ester derivatives are often used as prodrugs or for improved cell permeability in drug discovery .

Imidazole-Based Analogs

4-[4-({[(Tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Core Structure: Imidazole ring with Boc-protected piperidinyl and alanyl substituents. Key Differences: The imidazole core introduces aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic oxane system. This analog is tailored for metal coordination or histidine mimicry in enzyme inhibitors .

4-{[(4-{[(Tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Substituents: Aromatic phenyl group with Boc-aminomethyl extension.

Physicochemical and Reactivity Comparison

Property Target Compound Bicyclo[2.2.2]octane Carboxylic Acid Imidazole Derivatives
Ring System Tetramethyloxane (moderate rigidity) Bicyclo[2.2.2]octane (high rigidity) Aromatic imidazole (planar, rigid)
Solubility Moderate (carboxylic acid enhances aqueous solubility) Low (hydrophobic bicyclic core) Variable (depends on substituents)
Steric Hindrance High (tetramethyl groups) Moderate (unsubstituted bicyclic core) Low (unless substituted with bulky groups)
Reactivity Acid-catalyzed Boc deprotection; carboxylate conjugation Similar Boc deprotection; ester hydrolysis Boc deprotection; imidazole-mediated catalysis

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclization to form the tetramethyloxane ring. Key steps include:

  • Amine Protection : Reacting the primary amine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) .
  • Ring Formation : Acid-catalyzed cyclization using reagents like TFA or HCl, where steric effects from the tetramethyl groups may slow reaction kinetics, requiring extended reaction times .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Yield optimization often depends on controlled Boc deprotection and pH adjustments .

Q. How can researchers characterize the Boc-protected amino acid moiety using spectroscopic methods?

  • NMR :
  • ¹H NMR : The tert-butyl group in the Boc moiety appears as a singlet at δ ~1.4 ppm. The oxane ring protons show complex splitting due to restricted rotation .
  • ¹³C NMR : The carbonyl carbons (Boc and carboxylic acid) resonate at δ ~155-165 ppm and δ ~170-175 ppm, respectively .
    • IR : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretch from Boc and carboxylic acid) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the Boc group (loss of 100 Da, corresponding to (CH₃)₃CO) .

Advanced Research Questions

Q. How do steric effects from the tetramethyloxane ring influence the reactivity of the carboxylic acid group in nucleophilic acyl substitution?

The tetramethyl substituents create significant steric hindrance, reducing accessibility of the carboxylic acid group. This necessitates:

  • Activation Strategies : Use of coupling agents like HATU or EDCI with HOAt to enhance reactivity in peptide bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and stabilize transition states .
  • Temperature Control : Elevated temperatures (40–60°C) may accelerate reactions but risk Boc group cleavage; monitoring via TLC or in-situ IR is advised .

Q. What analytical strategies resolve discrepancies in NMR data for diastereomers formed during functionalization?

Diastereomers arising from chiral centers in the oxane ring can complicate NMR interpretation. Recommended approaches include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers .
  • NOE Experiments : 2D NOESY to identify spatial proximity of protons and confirm stereochemistry .
  • Dynamic NMR : Variable-temperature NMR to detect restricted rotation in the oxane ring, which may mask splitting patterns at standard temperatures .

Q. How can researchers optimize Boc deprotection without degrading the tetramethyloxane structure?

Traditional Boc deprotection with TFA may protonate the oxane oxygen, risking ring opening. Alternatives include:

  • Mild Acid Conditions : Dilute HCl (1–2 M) in dioxane at 0–5°C to minimize side reactions .
  • Enzymatic Deprotection : Lipases or esterases in buffered aqueous systems, though reaction rates may be slower .
  • Monitoring Tools : In-situ pH probes and LC-MS to track deprotection progress and detect degradation products .

Methodological Notes

  • Contradiction Analysis : If conflicting NMR data arise (e.g., unexpected splitting in the oxane region), verify solvent purity and consider residual water effects, which can alter hydrogen bonding .
  • Stability Data : The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

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